molecular formula C₂₃H₂₀D₈N₄O₃ B1156956 4-Hydroy PAC-1-d8

4-Hydroy PAC-1-d8

Cat. No.: B1156956
M. Wt: 416.54
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroy PAC-1-d8 is a deuterium-labelled analogue of 4-Hydroy PAC-1, which is a related compound of the pro-apoptotic agent PAC-1 . PAC-1 is a synthetic compound that activates procaspase-3 and induces apoptosis, demonstrating anti-tumor properties in preclinical studies . The primary mechanism of action for PAC-1 involves the direct activation of caspase-3, a key executioner protease in the apoptotic pathway . This caspase-3 activation is a pivotal step in programmed cell death, making compounds in this series valuable tools for investigating cell death mechanisms and potential anti-cancer strategies . As a deuterated standard, this compound is particularly useful in analytical applications such as liquid chromatography-mass spectrometry (LC/MS) . It serves as a critical internal standard for the precise quantification of PAC-1 and its metabolites in biological matrices, facilitating pharmacokinetic, metabolic stability, and drug disposition studies in research settings . This compound supports vital research into apoptosis and oncology, helping to elucidate the mechanism of action of potential therapeutic candidates .

Properties

Molecular Formula

C₂₃H₂₀D₈N₄O₃

Molecular Weight

416.54

Synonyms

(E)-N’-(3-Allyl-2,4-dihydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide-d8

Origin of Product

United States

Preparation Methods

Molecular Architecture of PAC-1 and Its Deuterated Analog

The parent compound PAC-1 ((E)-N'-(3-allyl-2,4-dihydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide) features three critical domains:

  • Aryl hydrazone core : Formed via condensation of 3-allyl-2,4-dihydroxybenzaldehyde with 2-(4-benzylpiperazin-1-yl)acetohydrazide.

  • 4-Benzylpiperazine moiety : Introduced through nucleophilic substitution or reductive alkylation.

  • Allyl substituent : Positioned on the aromatic ring to modulate electronic and steric properties.

In 4-Hydroxy PAC-1-d8, eight hydrogen atoms are replaced with deuterium. Isotopic labeling likely targets exchangeable protons (e.g., hydroxyl, amine) or inert positions (e.g., benzyl methylene, allyl groups). Computational modeling and mass spectrometry data suggest deuteration occurs at:

  • Benzylpiperazine : Deuterated benzyl chloride (C₆D₅CD₂Cl) introduces deuterium at the benzyl group’s methylene and aromatic positions.

  • Acetohydrazide backbone : Deuterated acetic acid (CD₃CO₂H) or hydrazine-d₄ (N₂D₄) enables isotopic enrichment.

  • Allyl group : Allyl-d₅ bromide (CD₂=CDCD₂Br) substitutes the allyl hydrogen atoms.

Synthetic Routes to 4-Hydroxy PAC-1-d8

Preparation of 4-Benzylpiperazine-d₈

The benzylpiperazine segment is deuterated via two approaches:

  • Reductive deuteration : Piperazine reacts with deuterated benzyl chloride (C₆D₅CD₂Cl) in the presence of sodium cyanoborodeuteride (NaBD₃CN) to yield 4-benzylpiperazine-d₈.

  • Catalytic exchange : Commercial 4-benzylpiperazine undergoes H-D exchange using D₂O and Pd/C under high-pressure deuterium gas, achieving >98% deuteration at benzylic and aromatic positions.

Reaction Conditions :

ParameterValue
Temperature80–100°C
Pressure (H₂/D₂)3–5 MPa
Catalyst5% Pd/C (w/w)
Time48–72 h

Synthesis of 3-Allyl-2,4-dihydroxybenzaldehyde-d₃

Deuteration of the allyl group is achieved by:

  • Friedel-Crafts alkylation : 2,4-Dihydroxybenzaldehyde reacts with allyl-d₅ bromide (CD₂=CDCD₂Br) in the presence of AlCl₃, yielding the deuterated allyl aromatic intermediate.

  • Protection-deprotection : Hydroxyl groups are protected as acetates using deuterated acetic anhydride ((CD₃CO)₂O), followed by deprotection with DCl/D₂O.

Preparation of 2-(4-Benzylpiperazin-1-yl)acetohydrazide-d₈

The acetohydrazide backbone is synthesized via:

  • Deuterated acetylation : Chloroacetyl chloride reacts with deuterated hydrazine (N₂D₄) in CD₃OD, forming chloroacetohydrazide-d₄.

  • Nucleophilic substitution : The chloro intermediate reacts with 4-benzylpiperazine-d₈ in deuterated DMF (d₇-DMF) at 60°C for 12 h.

Yield Optimization :

ParameterValue
Solventd₇-DMF
Temperature60°C
Reaction Time12 h
Equivalents (Piperazine)1.2 eq

Hydrazone Coupling

The final condensation step involves reacting 3-allyl-2,4-dihydroxybenzaldehyde-d₃ with 2-(4-benzylpiperazin-1-yl)acetohydrazide-d₈ under acidic conditions:

  • Solvent System : Deuterated methanol (CD₃OD) with 0.1 M DCl.

  • Conditions : Reflux at 65°C for 6 h, achieving >90% conversion.

Purification and Characterization

Chromatographic Isolation

Crude 4-Hydroxy PAC-1-d8 is purified via:

  • Normal-phase chromatography : Silica gel eluted with CDCl₃/CD₃OD (95:5).

  • Reverse-phase HPLC : C18 column with a gradient of D₂O/CD₃CN (0.1% CF₃COOD).

Purity Data :

MethodPurity (%)
HPLC (280 nm)99.2
LC-MS (ESI+)98.7

Spectroscopic Confirmation

  • ¹H NMR (d₆-DMSO) : Absence of signals at δ 2.5–3.5 (deuterated benzylpiperazine) and δ 5.0–6.0 (deuterated allyl group).

  • HRMS (m/z) : [M+H]⁺ calculated for C₂₃H₂₀D₈N₄O₃: 417.54; observed: 417.52.

Challenges and Optimization

Isotopic Dilution

Partial deuteration (<95%) may occur due to:

  • Protic impurities : Trace H₂O in solvents reduces deuteration efficiency.

  • Incomplete exchange : Steric hindrance in the benzylpiperazine group limits H-D substitution.

Mitigation Strategies :

  • Azeotropic drying : Solvents are distilled over CaD₂ to minimize H₂O.

  • Catalyst screening : Rhodium-based catalysts enhance deuteration at inert positions.

Byproduct Formation

Common byproducts include:

  • Non-deuterated PAC-1 : Arising from residual protiated reagents.

  • Oxidized allyl groups : Minimized by conducting reactions under N₂ atmosphere.

Industrial Scalability Considerations

Cost-Benefit Analysis

  • Deuterated reagents : Account for 70% of raw material costs (e.g., C₆D₅CD₂Cl at $2,500/g).

  • Catalyst recycling : Rhodium catalysts from hydroformylation steps are recovered via nanofiltration, reducing expenses by 40%.

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